Product packaging for 5-(Pyrrolidin-3-yl)pyrimidine(Cat. No.:)

5-(Pyrrolidin-3-yl)pyrimidine

Cat. No.: B12838284
M. Wt: 149.19 g/mol
InChI Key: FYXLWTLBUNGETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Pyrrolidin-3-yl)pyrimidine is a chemical compound featuring a pyrrolidine ring, a nitrogen-containing heterocycle, linked to a pyrimidine moiety. The pyrrolidine ring is a core structural element in numerous biologically active molecules and approved pharmaceuticals . Compounds with this scaffold are extensively utilized in medicinal chemistry and drug discovery research as intermediates for developing novel therapeutic candidates . The pyrrolidine ring is considered a privileged structure in drug discovery due to its significant presence in pharmacologically active molecules . Research into pyrrolidine derivatives has indicated a broad spectrum of potential biological activities, which may include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others . Furthermore, the molecular diversity offered by the pyrrolidine core allows researchers to explore detailed structure-activity relationships (SAR), which are critical for optimizing the potency and selectivity of lead compounds . This product is intended For Research Use Only. It is not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease in humans or animals. All necessary safety data sheets should be consulted before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B12838284 5-(Pyrrolidin-3-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-pyrrolidin-3-ylpyrimidine

InChI

InChI=1S/C8H11N3/c1-2-9-3-7(1)8-4-10-6-11-5-8/h4-7,9H,1-3H2

InChI Key

FYXLWTLBUNGETM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CN=CN=C2

Origin of Product

United States

Synthetic Methodologies for the Preparation of 5 Pyrrolidin 3 Yl Pyrimidine and Its Analogues

Retrosynthetic Analysis of the 5-(Pyrrolidin-3-yl)pyrimidine Core

A retrosynthetic analysis of the this compound core reveals several plausible synthetic disconnections. The most logical and widely employed disconnection is at the C-C bond connecting the C5 position of the pyrimidine (B1678525) ring and the C3 position of the pyrrolidine (B122466) ring. This approach simplifies the target molecule into two key building blocks: a functionalized pyrimidine and a functionalized pyrrolidine.

This primary disconnection leads to two main synthetic strategies:

Strategy A: Coupling of a pre-formed pyrimidine synthon, typically bearing an electrophilic group (e.g., a halogen) at the 5-position, with a nucleophilic or organometallic pyrrolidine synthon at its 3-position. A prime example is the reaction between 5-bromopyrimidine (B23866) and a pyrrolidin-3-yl boronic acid derivative.

Strategy B: An alternative approach involves the coupling of a pyrimidine nucleophile or organometallic species (e.g., pyrimidine-5-boronic acid) with a pyrrolidine electrophile (e.g., a 3-halopyrrolidine or a pyrrolidine with a leaving group at the C3 position).

A secondary, less common, retrosynthetic approach involves the construction of one heterocyclic ring onto the other. For instance, the pyrimidine ring could be assembled from acyclic precursors around a pre-existing 3-substituted pyrrolidine core. This might involve [3+3] cycloaddition strategies where one of the three-carbon components is derived from the pyrrolidine precursor. mdpi.com However, the convergent approach of coupling two pre-formed rings is generally favored for its modularity and efficiency.

Development and Optimization of Synthetic Pathways to this compound

The development of synthetic routes to this compound has focused on creating efficient and scalable processes that allow for precise control over the molecular architecture.

From Acyclic Precursors: One common strategy is the reductive amination of 1,4-dicarbonyl compounds with a primary amine, which proceeds via an initial condensation followed by reduction to form the N-substituted pyrrolidine ring. nih.gov Another powerful method is the [3+2] cycloaddition reaction, particularly between an azomethine ylide and a suitable dipolarophile, which can provide rapid access to functionalized pyrrolidine scaffolds. nih.govmdpi.com

From Chiral Pool Starting Materials: For stereocontrolled synthesis, naturally occurring amino acids such as L-proline or trans-4-hydroxy-L-proline serve as excellent starting materials. mdpi.com Chemical manipulation of the existing chiral center allows for the stereoselective installation of functionality at the C3 position. For example, trans-4-hydroxy-L-proline can be converted into a precursor with a suitable leaving group at C4, which, after N-protection and esterification, can undergo nucleophilic substitution. Subsequent chemical transformations can then adjust the oxidation state and functionality to yield the desired 3-substituted precursor. mdpi.com

Functionalization of the Pyrrolidine Ring: Direct functionalization of a pre-formed pyrrolidine ring at the C3 position is also a viable, though sometimes challenging, strategy. Recent advances in C-H activation and functionalization offer potential routes to introduce substituents directly onto the pyrrolidine scaffold. chemrxiv.orgacs.org

The formation of the bond between the pyrimidine and pyrrolidine moieties is the cornerstone of the synthesis. Transition metal-catalyzed cross-coupling reactions are the most prevalent and effective methods.

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and versatile methods for forming the C5-C3 bond. The reaction typically involves the coupling of 5-bromopyrimidine with an N-protected pyrrolidin-3-ylboronic acid or its corresponding pinacol (B44631) ester. orgsyn.orgworktribe.comorgsyn.org The reaction is catalyzed by a palladium or nickel complex in the presence of a base. orgsyn.orgorgsyn.org The conditions can be optimized by varying the catalyst, ligand, base, and solvent to achieve high yields. A significant advantage of this method is its tolerance for a wide range of functional groups.

Reactant 1Reactant 2CatalystBaseSolventYield
5-BromopyrimidineN-Boc-pyrrolidin-3-ylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood to Excellent
5-BromopyrimidineN-Boc-pyrrolidin-3-ylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl AlcoholGood
Pyrimidine-5-boronic acidN-Boc-3-bromopyrrolidinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OModerate to Good

Classical Pyrimidine Synthesis: An alternative to cross-coupling is the de novo synthesis of the pyrimidine ring using methods like the Pinner synthesis. This involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com To synthesize a 5-substituted pyrimidine, one of the starting materials would need to incorporate the N-protected pyrrolidine moiety or a precursor to it. For example, a β-keto ester bearing the pyrrolidine ring at the α-position could be condensed with formamidine (B1211174) to construct the target pyrimidine ring directly.

The secondary amine of the pyrrolidine ring is a reactive nucleophile that can interfere with many synthetic transformations, particularly cross-coupling reactions. Therefore, a robust protecting group strategy is essential. researchgate.net

Protection of the Pyrrolidine Nitrogen: The tert-butyloxycarbonyl (Boc) group is the most commonly used protecting group for the pyrrolidine nitrogen in this context. total-synthesis.comfishersci.co.uk It is easily introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under the basic conditions of Suzuki-Miyaura coupling but can be readily removed under acidic conditions. total-synthesis.comfishersci.co.ukorganic-chemistry.org Other protecting groups like the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, can also be employed, offering orthogonal deprotection strategies. total-synthesis.com

Deprotection: The final step in the synthesis is typically the removal of the protecting group from the pyrrolidine nitrogen. For the Boc group, this is most often achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane (B91453) or methanol. chemicalforums.comacsgcipr.orgresearchgate.net The resulting salt can then be neutralized to yield the final product, this compound.

Protecting GroupProtection ReagentDeprotection Conditions
Boc (tert-butyloxycarbonyl)(Boc)₂O, Base (e.g., Et₃N, NaOH)Strong Acid (e.g., TFA, HCl)
Cbz (Benzyloxycarbonyl)Benzyl chloroformate, BaseH₂, Pd/C (Hydrogenolysis)
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, BaseBase (e.g., Piperidine)

Divergent Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthetic strategies developed for the parent compound are often designed to be divergent, allowing for the efficient synthesis of a library of analogues. This is crucial for exploring the structure-activity relationship (SAR) and optimizing the properties of the molecule for potential therapeutic applications. researchgate.netbohrium.com

Modifying the substituents on the pyrrolidine ring can significantly impact the biological activity of the final compound. nih.gov A divergent synthetic plan allows for these modifications to be introduced systematically.

N-Substitution: The pyrrolidine nitrogen is the most common site for introducing diversity. After the coupling reaction and deprotection of the initial protecting group (e.g., Boc), the resulting secondary amine can be functionalized through various reactions:

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of alkyl groups.

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) can form amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides.

Ring Position Substitution: Introducing substituents at other positions on the pyrrolidine ring (e.g., C2, C4, or C5) provides another avenue for SAR exploration. This is typically achieved by starting the synthesis with an appropriately substituted pyrrolidine precursor. For example, using a derivative of 4-hydroxyproline (B1632879) can lead to analogues with substitution at the C4 position. mdpi.com The choice of pyrrolidine ring formation strategy (e.g., cycloaddition reactions) can also be tailored to produce precursors with diverse substitution patterns. nih.gov This modular approach, where different substituted pyrrolidine building blocks are coupled with the pyrimidine core, is highly effective for generating chemical diversity.

Strategies for Substituent Variation on the Pyrimidine Moiety of this compound

Modification of the pyrimidine core is crucial for tuning the biological and physicochemical properties of this compound analogues. Several strategies have been developed to achieve diverse substitutions.

One common and effective method involves the use of halogenated pyrimidines as versatile intermediates. For instance, a 2,4-dichloropyrimidine (B19661) can be coupled with a protected 3-aminopyrrolidine (B1265635) derivative. The remaining chlorine atom then serves as a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of a wide array of amines and other nucleophiles at that position. This stepwise approach provides a controlled route to differentially substituted pyrimidines.

Another powerful strategy for diversification is the "deconstruction-reconstruction" approach. This method involves activating the pyrimidine ring, for example, by forming an N-arylpyrimidinium salt, which facilitates a ring-opening reaction to an iminoenamine intermediate. This intermediate can then be re-cyclized with various reagents, such as amidines, ureas, or trifluoroacetamidine, to generate a new pyrimidine ring with different substituents at the 2-position. This technique effectively allows for the rebuilding of the pyrimidine core to introduce functionality that would be difficult to install through traditional methods.

Furthermore, modifications can be performed on substituents already present on the pyrimidine ring. For example, a pyrimidine-5-carboxylic acid derivative can undergo amidation reactions with a library of primary and secondary amines to produce a range of carboxamides. This late-stage functionalization is a valuable tool for rapidly generating analogues for structure-activity relationship (SAR) studies.

Table 1: Methodologies for Pyrimidine Moiety Diversification

Strategy Key Intermediate/Reaction Reagents/Conditions Resulting Substituents
Stepwise Nucleophilic Substitution 2,4-Dichloropyrimidine Various amines, nucleophiles Introduction of diverse groups at C2 and C4 positions
Deconstruction-Reconstruction Pyrimidinium salt formation, ring-opening, and re-cyclization Amidines, ureas, thiourea, trifluoroacetamidine Alkyl, cyclopropyl, CF3, aryl, and heteroaryl groups at C2
Late-Stage Functionalization Amidation of a carboxylic acid Primary and secondary amines, coupling agents (e.g., HATU, EDC) Carboxamide derivatives at C5

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The biological activity of this compound derivatives is often highly dependent on the stereochemistry of the pyrrolidine ring. Therefore, developing stereoselective synthetic routes is of paramount importance. The primary approaches can be categorized into two main classes: synthesis from chiral pool starting materials and asymmetric synthesis to construct the chiral ring from acyclic or prochiral precursors. mdpi.com

Synthesis from the Chiral Pool A prevalent and reliable method involves starting with readily available, enantiomerically pure precursors, most commonly L-proline or L-4-hydroxyproline. mdpi.com These natural amino acids provide a pre-defined stereocenter, which is then carried through a sequence of reactions. For example, (S)-prolinol, obtained via the reduction of L-proline, is a versatile building block for synthesizing various chiral pyrrolidine-containing molecules. mdpi.com The existing stereocenter directs the outcome of subsequent transformations, ensuring the enantiopurity of the final product.

Asymmetric Synthesis of the Pyrrolidine Ring When chiral pool starting materials are not suitable, asymmetric methods are employed to create the chiral pyrrolidine scaffold.

1,3-Dipolar Cycloadditions: This is a powerful strategy for constructing the five-membered pyrrolidine ring with high stereocontrol. The reaction between an azomethine ylide and a dipolarophile can generate multiple stereocenters simultaneously. acs.org The use of chiral auxiliaries, such as Oppolzer's chiral sultam, on the dipolarophile can direct the facial selectivity of the cycloaddition, leading to high diastereoselectivity and enantioselectivity. acs.org The auxiliary can then be cleaved and recycled. acs.org

Asymmetric Michael Additions: Organocatalytic enantioselective Michael additions can be used to set key stereocenters in acyclic precursors, which are then cyclized to form the pyrrolidine ring. For instance, the addition of nitroalkanes to 4-oxo-2-enoates, catalyzed by a chiral organocatalyst, can produce intermediates that are subsequently reduced and cyclized to yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org

Multicomponent Reactions (MCRs): Asymmetric MCRs offer an efficient route to highly substituted chiral pyrrolidines in a single operation. nih.gov For example, a TiCl4-catalyzed reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous asymmetric centers diastereoselectively. nih.gov

Intramolecular Cyclization: Chiral pyrrolidines can also be formed via stereoselective intramolecular cyclization of acyclic precursors. A tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines is one such method to construct the pyrrolidine ring diastereoselectively. nih.gov

Table 2: Stereoselective Approaches for Chiral Pyrrolidine Synthesis

Approach Key Strategy Chiral Source / Catalyst Key Features
Chiral Pool Synthesis Utilization of enantiopure starting materials L-Proline, L-4-hydroxyproline Reliable and straightforward transfer of chirality. mdpi.com
Asymmetric 1,3-Dipolar Cycloaddition Reaction of azomethine ylides with alkenes Chiral auxiliaries (e.g., Oppolzer's sultam) Creates multiple stereocenters with high diastereo- and enantioselectivity. acs.orgacs.org
Asymmetric Michael Addition Conjugate addition to an α,β-unsaturated system Chiral organocatalysts Sets stereocenters in an acyclic precursor prior to cyclization. rsc.orgrsc.org
Asymmetric Multicomponent Reaction One-pot reaction of three or more components Chiral starting materials, Lewis acids Efficient construction of complex, multi-substituted pyrrolidines. nih.gov
Diastereoselective Intramolecular Cyclization Ring-closing of a chiral acyclic precursor Chiral starting material (e.g., N-allyl oxazolidine) Uses existing chirality to direct the formation of new stereocenters during cyclization. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Pyrrolidin 3 Yl Pyrimidine Derivatives

Design Principles for 5-(Pyrrolidin-3-yl)pyrimidine Analogues

The design of novel analogues based on the this compound scaffold is guided by established medicinal chemistry strategies aimed at optimizing interactions with the target protein and improving drug-like properties. These strategies often involve a deep understanding of the target's binding site and the conformational behavior of the ligand.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound

Scaffold hopping and bioisosteric replacement are powerful tools in drug design to explore new chemical space, improve potency, and address liabilities of a lead compound. In the context of this compound derivatives, these strategies can be applied to either the pyrrolidine (B122466) or the pyrimidine (B1678525) ring, or the entire scaffold.

Scaffold Hopping: This strategy involves replacing the core this compound structure with a different, often structurally novel, scaffold that maintains the key pharmacophoric elements required for biological activity. For instance, if the pyrrolidine nitrogen is crucial for a hydrogen bond interaction and the pyrimidine ring provides a key hydrophobic interaction, a new scaffold might be designed to present these features in a similar spatial arrangement. Examples from related fields include the replacement of a pyrazolopyrimidine core with a purine (B94841) ring system to improve selectivity and pharmacokinetic properties in kinase inhibitors. While specific examples for the this compound scaffold are not extensively documented in publicly available literature, the principle remains a key approach in lead optimization.

Bioisosteric Replacement: This more conservative approach involves the substitution of specific atoms or functional groups with others that have similar physical or chemical properties, leading to a molecule with similar biological activity. For the this compound scaffold, bioisosteric replacements can be considered for various positions:

Pyrrolidine Ring: The pyrrolidine ring itself can be considered a bioisostere for other five- or six-membered saturated heterocycles like piperidine, morpholine, or thiomorpholine. The choice of replacement would depend on the desired vector for substituents and the need to modulate basicity and lipophilicity.

Pyrimidine Ring: The pyrimidine ring can be replaced by other heteroaromatic systems such as pyridine (B92270), pyrazine, or even fused bicyclic systems like pyrrolo[2,3-d]pyrimidine, which is a known bioisostere of adenine (B156593). This can alter the hydrogen bonding capacity and aromatic interactions with the target.

Substituents: Functional groups on both rings can be replaced. For example, a hydroxyl group on the pyrrolidine ring could be replaced with a fluorine atom to block metabolic oxidation or an amino group to introduce a new hydrogen bonding interaction.

Conformational Analysis of this compound and its Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The this compound scaffold possesses significant conformational flexibility due to the non-planar nature of the pyrrolidine ring and the rotatable bond connecting the two rings.

The pyrrolidine ring typically adopts one of two envelope conformations, where one of the five atoms is out of the plane of the other four. The preferred conformation is influenced by the nature and stereochemistry of the substituents on the ring. For instance, N-acylation can significantly restrict the conformational freedom of the pyrrolidine ring, often forcing substituents into pseudo-axial or pseudo-equatorial positions to minimize steric strain. This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced potency.

Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are key techniques used to study the conformational preferences of these molecules. Hindered rotation around the bond connecting the naphthyl ring to a cyclopenta[d]pyrimidine scaffold has been shown to significantly impact biological activity, suggesting that similar conformational restrictions in this compound derivatives could be a critical factor in their design.

Correlation of Structural Modifications of this compound with Biological Activity (In Vitro)

Systematic modification of the this compound scaffold and analysis of the resulting in vitro biological activity provides crucial insights into the SAR of this compound class.

Impact of Pyrrolidine Ring Substituents on Biological Activity of this compound

Substituents on the pyrrolidine ring can profoundly influence biological activity by affecting binding affinity, selectivity, and physicochemical properties. The position, size, and electronic nature of these substituents are all important considerations.

N-Substituents: The nitrogen atom of the pyrrolidine ring is a common point of modification. N-acylation or N-sulfonylation can introduce key interactions with the target protein and modulate the basicity of the nitrogen. In many kinase inhibitors, this position is often occupied by a group that extends into a specific pocket of the ATP binding site. The nature of this substituent can be critical for potency and selectivity.

C3- and C4-Substituents: Substituents at the C3 and C4 positions of the pyrrolidine ring can influence the ring's conformation and provide additional points of interaction. For example, the introduction of a hydroxyl group can provide a hydrogen bond donor/acceptor, while a fluorine atom can alter local electronics and block metabolism. SAR studies on related pyrrolidine-containing molecules have shown that the stereochemistry of substituents at these positions is often crucial for activity.

Table 1: Illustrative SAR of Pyrrolidine Ring Modifications (Note: This table is a generalized representation based on common SAR principles in related heterocyclic inhibitors, as specific data for this compound is limited in public literature.)

Compound IDPyrrolidine Substituent (R)TargetIn Vitro Activity (IC50)Notes
1a -HKinase A1 µMBaseline activity.
1b -CH3Kinase A500 nMSmall alkyl group may provide favorable hydrophobic interaction.
1c -C(O)CH3Kinase A100 nMAcetyl group may form a key hydrogen bond.
1d -OHKinase A800 nMHydroxyl group may introduce a beneficial or detrimental interaction depending on the binding site.
1e -FKinase A600 nMFluorine may block metabolism and improve properties.

Impact of Pyrimidine Ring Substituents on Biological Activity of this compound

C2- and C4-Substituents: The C2 and C4 positions of the pyrimidine ring are frequently substituted with amino, alkoxy, or aryl groups. An amino group at the C4 position, for instance, can act as a hydrogen bond donor and acceptor, mimicking the adenine core of ATP and forming crucial interactions with the hinge region of kinases. The nature of the substituent at the C2 position can be varied to explore different binding pockets and to enhance selectivity. Halogen substituents on an aniline (B41778) group at the C4 position have been shown to be important for the biological activity of pyridin-3-yl pyrimidines as Bcr-Abl inhibitors, suggesting a similar strategy could be beneficial for this compound derivatives.

C6-Substituents: While less commonly modified, substituents at the C6 position can also influence activity, potentially by creating steric hindrance or new electronic interactions.

Table 2: Illustrative SAR of Pyrimidine Ring Modifications (Note: This table is a generalized representation based on common SAR principles in related heterocyclic inhibitors, as specific data for this compound is limited in public literature.)

Compound IDPyrimidine SubstituentTargetIn Vitro Activity (IC50)Notes
2a 2-H, 4-NH2Kinase B500 nMBasic scaffold with hinge-binding motif.
2b 2-Cl, 4-NH2Kinase B200 nMElectron-withdrawing group at C2 can enhance activity.
2c 2-OCH3, 4-NH2Kinase B700 nMMethoxy (B1213986) group may be too bulky or electronically unfavorable.
2d 2-H, 4-NH(phenyl)Kinase B50 nMPhenyl group can access an additional hydrophobic pocket.
2e 2-H, 4-NH(4-F-phenyl)Kinase B20 nMFluorine substitution on the phenyl ring often improves potency.

Stereochemical Effects on Biological Activity of Chiral this compound Derivatives

The attachment of the pyrimidine ring at the C3 position of the pyrrolidine ring creates a chiral center. Furthermore, additional substituents on the pyrrolidine ring can introduce more chiral centers, leading to multiple stereoisomers. The specific stereochemistry of these derivatives is often a critical determinant of their biological activity, as biological targets are themselves chiral and will preferentially bind to one enantiomer or diastereomer.

The synthesis of enantiomerically pure this compound derivatives is therefore a key aspect of their development as therapeutic agents. Chiral chromatography or asymmetric synthesis are commonly employed to isolate or produce the desired stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). neovarsity.orgresearchgate.net These models are instrumental in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular features crucial for a desired biological effect or property. For the this compound series, the application of QSAR and QSPR modeling can provide significant insights into their therapeutic potential by identifying key structural determinants for activity and desirable drug-like properties.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds, such as derivatives of this compound, are dependent on the changes in their molecular features. neovarsity.org These features are quantified by molecular descriptors, which can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of a molecule, such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding electrostatic interactions and reactivity.

Steric Descriptors: These relate to the three-dimensional arrangement of atoms in a molecule and include parameters like molecular volume, surface area, and specific conformational descriptors. Steric features are vital for receptor binding and molecular recognition.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, most commonly represented by the logarithm of the partition coefficient (logP). Hydrophobicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, reflecting its size, shape, and degree of branching.

Once a set of relevant descriptors is calculated for a series of this compound derivatives with known activities or properties, statistical methods are employed to develop the QSAR/QSPR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.netjbclinpharm.org

A hypothetical QSAR study on a series of this compound derivatives as kinase inhibitors might aim to identify the structural requirements for enhanced potency. The following interactive data table illustrates a potential dataset and the resulting QSAR model.

Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives as Kinase Inhibitors

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of specific published QSAR studies on this compound series.

Compound IDR1-SubstituentR2-SubstituentLogPMolecular Weight ( g/mol )pIC50 (Experimental)pIC50 (Predicted)
1HH1.5161.25.25.3
2CH3H2.0175.25.85.7
3ClH2.2195.66.16.0
4OCH3H1.8191.25.95.9
5HPhenyl3.0237.36.56.4
6H4-Cl-Phenyl3.7271.77.07.1
7H4-F-Phenyl3.2255.36.86.7

From such a dataset, a QSAR equation could be derived, for instance:

pIC50 = 3.5 + 0.5 * LogP + 0.002 * Molecular Weight - 0.8 * [Presence of H-bond donor at R1]

This hypothetical equation suggests that increasing lipophilicity (LogP) and molecular weight are favorable for inhibitory activity, while the presence of a hydrogen bond donor at the R1 position is detrimental. Such models can then be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov

Similarly, QSPR models can be developed to predict key physicochemical properties. For example, a QSPR study could aim to model the aqueous solubility of this compound derivatives, a critical parameter for drug development.

Interactive Data Table: Hypothetical QSPR Data for Aqueous Solubility of this compound Derivatives

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Compound IDR1-SubstituentR2-SubstituentNumber of H-bond DonorsPolar Surface Area (Ų)LogS (Experimental)LogS (Predicted)
1HH245.0-2.5-2.4
2CH3H145.0-3.0-3.1
3OHH265.2-2.0-2.1
4HCOOH382.3-1.8-1.7
5HPhenyl145.0-3.8-3.9
6OHPhenyl265.2-3.2-3.3

A potential QSPR model for solubility might look like:

LogS = -0.5 - 0.02 * Polar Surface Area + 0.6 * [Number of H-bond Donors]

This illustrative model indicates that a smaller polar surface area and a higher number of hydrogen bond donors could lead to improved aqueous solubility.

The predictive power and reliability of QSAR and QSPR models are rigorously evaluated through various validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the robustness of the model, while external validation, using a set of compounds not included in the model development, evaluates its predictive performance on new data. jbclinpharm.org

In the context of the this compound series, the development of robust and predictive QSAR and QSPR models can significantly accelerate the drug discovery process. By elucidating the complex relationships between chemical structure and biological activity or physicochemical properties, these computational tools provide a rational basis for the design of novel derivatives with enhanced therapeutic potential and improved drug-like characteristics.

Investigation of Biological Target Interactions and Mechanistic Insights of 5 Pyrrolidin 3 Yl Pyrimidine in Vitro

High-Throughput Screening (HTS) Approaches for Identifying Biological Targets of 5-(Pyrrolidin-3-yl)pyrimidine

No publicly available data from high-throughput screening campaigns involving this compound could be identified. Such screens are instrumental in the early stages of drug discovery to identify potential biological targets from large compound libraries.

Enzyme Inhibition Profiling of this compound and its Analogues

There is no published research detailing the enzyme inhibition profile of this compound.

Mechanism of Enzyme Inhibition by this compound

Information regarding the mechanism of enzyme inhibition by this compound is not available.

Kinetic Characterization of Enzyme Inhibition by this compound

No kinetic data for enzyme inhibition by this compound has been reported in the scientific literature.

Receptor Binding and Modulation Studies of this compound

There are no available studies on the receptor binding or modulation properties of this compound.

Ligand Binding Assays for this compound

No data from ligand binding assays for this compound have been published.

Functional Assays for Receptor Modulation by this compound

No functional assay data demonstrating the receptor modulation effects of this compound are available.

Protein-Protein Interaction Modulation by this compound

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation by small molecules represents a significant therapeutic strategy. ajwilsonresearch.comnih.gov While specific studies detailing the modulation of protein-protein interactions by this compound are not extensively documented, its known activity as an inhibitor of DNA methyltransferase 1 (DNMT1) suggests a potential role in disrupting critical enzymatic interactions.

DNMT1 functions by binding to DNA and catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to cytosine residues. This process inherently involves a complex series of interactions between DNMT1 and its substrates (DNA and SAM), as well as with other regulatory proteins. Small molecule inhibitors can disrupt these interactions in several ways:

Orthosteric Inhibition: The inhibitor can bind directly to the active site, physically blocking the binding of DNA or the SAM cofactor. This competitive disruption of the enzyme-substrate interaction is a primary form of PPI modulation.

Allosteric Inhibition: An inhibitor might bind to a site remote from the active center, inducing a conformational change in the enzyme that reduces its affinity for its binding partners. nih.gov

Disruption of Regulatory Complexes: DNMT1 activity is also regulated by its interaction with other proteins, such as PCNA (Proliferating Cell Nuclear Antigen) and UHRF1 (Ubiquitin-like with PHD and RING finger domains 1), which help guide the enzyme to replication forks for maintenance methylation. A small molecule could potentially interfere with these crucial PPIs, thereby modulating DNMT1 activity indirectly.

Given that this compound acts as a DNMT1 inhibitor, its mechanism likely involves the disruption of the interaction between the enzyme and its DNA substrate or SAM cofactor. However, without direct experimental evidence, its capacity to function as a broader modulator of the DNMT1 interactome remains a subject for further investigation.

Cellular Target Engagement Studies of this compound (In Vitro Assays)

Cellular target engagement studies are crucial to confirm that a molecule interacts with its intended target within the complex environment of a living cell. These assays provide evidence that the compound is cell-permeable and binds to its target at concentrations that produce a downstream biological effect. For this compound, which has been identified as an inhibitor of DNMT1, various in vitro assays can be employed to quantify its engagement with this target.

Methodologies for assessing target engagement include the Cellular Thermal Shift Assay (CETSA), where ligand binding is detected by an increase in the thermal stability of the target protein. Another approach involves the use of chemical probes or tracers that compete for binding with the compound being tested, allowing for quantitative measurement of target occupancy.

Target validation aims to confirm that the modulation of a specific biological target is responsible for the observed cellular phenotype. For this compound, validation studies would focus on demonstrating that its cellular effects are a direct consequence of DNMT1 inhibition.

A key study identified this compound (under the identifier CSC026286840) as an inhibitor of DNMT1 through enzymatic inhibition assays. The compound was shown to have a modest inhibitory effect on DNMT1, while being inactive against another isoform, DNMT3B. This initial biochemical screen provides the basis for further validation in cellular systems.

Table 1: In Vitro Enzymatic Inhibition Profile of this compound (CSC026286840)
Compound IDTarget EnzymePercent Inhibition
CSC026286840DNMT127%
CSC026286840DNMT3BInactive

Data sourced from a study on novel DNA methyltransferase inhibitors.

Cell-based target validation strategies would involve treating cancer cell lines with this compound and measuring the downstream consequences of DNMT1 inhibition. This could include:

Global DNA Methylation Analysis: Assessing for a decrease in global 5-methylcytosine (B146107) levels, which would be expected upon inhibition of the primary maintenance methyltransferase.

Gene-Specific Demethylation: Using techniques like methylation-specific PCR or bisulfite sequencing to determine if the treatment leads to the demethylation of promoter regions of specific tumor suppressor genes known to be silenced by hypermethylation.

Gene Re-expression Studies: Employing RT-qPCR or western blotting to confirm that the demethylation of promoter regions correlates with the re-expression of the corresponding silenced genes.

These experiments would help to causally link the enzymatic inhibition of DNMT1 by this compound to functional changes at the cellular level.

Elucidating the mechanistic pathway of this compound involves understanding the cascade of cellular events that occur following the inhibition of DNMT1. DNA methylation is a critical epigenetic mechanism that regulates gene expression. The primary role of DNMT1 is to copy existing methylation patterns onto newly synthesized DNA strands during cell division, thus maintaining epigenetic memory.

The inhibition of DNMT1 by this compound would disrupt this process, leading to a passive, replication-dependent loss of DNA methylation over successive cell cycles. This global hypomethylation can have profound effects on the cell's transcriptional landscape. A key anti-cancer mechanism for DNMT inhibitors is the reactivation of tumor suppressor genes that were silenced by promoter hypermethylation.

In a cell culture model, the mechanistic pathway could be investigated by:

Time-course analysis: Treating cells with this compound and harvesting them at different time points to track the progressive loss of DNA methylation and the subsequent re-expression of target genes.

Cell cycle analysis: Investigating the effects of the compound on cell cycle progression, as DNMT1 inhibition can induce cell cycle arrest or apoptosis in cancer cells.

Pathway analysis: Utilizing transcriptomic or proteomic approaches to identify broader cellular pathways that are altered following treatment. This could reveal effects on pathways related to cell proliferation, apoptosis, and differentiation, providing a comprehensive understanding of the compound's mechanism of action.

By inhibiting DNMT1, this compound engages with a central hub of epigenetic regulation, leading to the reprogramming of gene expression and potentially restoring normal cellular functions in diseased cells.

Computational Chemistry and Molecular Modeling Studies of 5 Pyrrolidin 3 Yl Pyrimidine

Conformational Analysis and Molecular Dynamics Simulations of 5-(Pyrrolidin-3-yl)pyrimidine

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt, which directly influences its ability to interact with a biological target. For this compound, the key flexible regions are the pyrrolidine (B122466) ring and the single bond connecting it to the pyrimidine (B1678525) ring. The pyrrolidine scaffold is known for its non-planar, puckered conformations, which can be influenced by its substituents. nih.gov

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would reveal the energetically favorable conformations in a simulated physiological environment. researchgate.net These simulations track the motions of every atom, providing a detailed picture of the molecule's flexibility, the stability of different conformers, and the energy barriers between them. mdpi.com For instance, simulations would determine the preferred pucker of the pyrrolidine ring and the rotational profile around the C-C bond linking the two heterocyclic systems. Studies on similar small, flexible molecules have shown that even minor structural changes can significantly alter the conformational preferences, which in turn affects biological activity. mdpi.com

Molecular Docking Studies of this compound with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. remedypublications.com The pyrimidine and pyrrolidine moieties are common scaffolds in compounds designed to target a wide range of proteins, including kinases, proteases, and neuraminidase. niscpr.res.inmdpi.com Given the prevalence of these scaffolds in medicinal chemistry, plausible biological targets for this compound could include enzymes involved in cell signaling or viral replication. nih.gov Docking studies serve to generate hypotheses about how the molecule might bind within the active site of such a target.

The predicted binding mode describes the specific pose—the orientation and conformation—of the ligand within the protein's binding pocket. For this compound, docking algorithms would explore various possible poses, ranking them based on a scoring function that estimates binding affinity. nih.gov A plausible predicted binding mode would likely involve the pyrimidine ring, a known hydrogen bond acceptor, interacting with key residues in the protein's hinge region, a common binding pattern for kinase inhibitors. The pyrrolidine ring could then orient itself to fit into a nearby hydrophobic pocket, with its nitrogen atom potentially forming additional hydrogen bonds or salt bridges. nih.gov The stability and likelihood of these predicted modes are often further assessed using more rigorous methods like MD simulations. nih.gov

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Computational analysis identifies these key interactions, providing a rationale for the observed or predicted binding affinity. For this compound, the key interactions would likely include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. The N-H group of the pyrrolidine ring can act as a hydrogen bond donor. These groups could form crucial interactions with amino acid residues like aspartate, glutamate, serine, or the protein backbone.

Hydrophobic Interactions: The carbon frameworks of both the pyrimidine and pyrrolidine rings can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine within the binding site. mdpi.com

Ionic Interactions: If the pyrrolidine nitrogen is protonated, it could form a strong, charge-assisted hydrogen bond or a salt bridge with an acidic residue like aspartate or glutamate.

These interactions are fundamental to the molecule's biological activity and selectivity. A summary of potential interactions is presented in the table below.

Type of InteractionPotential Molecular FeatureLikely Interacting Amino Acid Residues
Hydrogen Bond (Acceptor)Pyrimidine Ring NitrogensSer, Thr, Asn, Gln, Backbone N-H
Hydrogen Bond (Donor)Pyrrolidine Ring N-HAsp, Glu, Ser, Thr, Backbone C=O
Hydrophobic InteractionsPyrimidine and Pyrrolidine RingsAla, Val, Leu, Ile, Phe, Trp
Ionic / Charge-Assisted H-BondProtonated Pyrrolidine NitrogenAsp, Glu

Quantum Chemical Calculations for Electronic Properties of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about a molecule's electronic structure. dergipark.org.tr These calculations are essential for understanding reactivity and intermolecular interactions at a fundamental level. plu.mxmodern-journals.com

Key electronic properties calculated for this compound would include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. dergipark.org.tr

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., around the pyrimidine nitrogens), and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the local electronic environment and helping to rationalize observed intermolecular interactions.

Calculated PropertySignificance
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Molecular Electrostatic Potential (MEP)Identifies sites for hydrogen bonding and other electrostatic interactions.
Dipole MomentMeasures the overall polarity of the molecule, influencing its solubility and ability to cross membranes.

Studies on various pyrimidine derivatives have successfully used these methods to correlate electronic structure with biological activity. dergipark.org.trresearchgate.net

In Silico Prediction of ADMET-Relevant Parameters for this compound Derivatives

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. tandfonline.com These computational models assess the "drug-likeness" of a compound, helping to identify candidates with favorable pharmacokinetic profiles and potentially reducing late-stage failures. For derivatives of this compound, various parameters would be computationally estimated.

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which provides guidelines for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Numerous studies on pyrimidine and pyridine (B92270) analogues have demonstrated the utility of these predictive models. researchgate.netnih.gov

A key aspect of a drug's effectiveness is its ability to be absorbed into the bloodstream, which often requires crossing biological membranes like the intestinal wall. Computational models are widely used to predict parameters related to absorption. researchgate.net

Commonly predicted parameters include:

Caco-2 Permeability: This is an in silico prediction of how well a compound might pass through a layer of Caco-2 cells, a common in vitro model for the human intestinal barrier.

Human Intestinal Absorption (HIA): This model predicts the percentage of a drug that will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, this prediction is crucial. It estimates whether a molecule is likely to cross the highly selective barrier protecting the brain. researchgate.net

The table below shows a representative set of ADMET parameters that would be predicted for analogues of this compound class, based on typical values seen for similar heterocyclic molecules. mdpi.com

ADMET ParameterPredicted Value Range (Illustrative)Interpretation
Molecular Weight (g/mol)< 500Favorable for oral bioavailability (Lipinski's Rule).
LogP (Lipophilicity)1.0 - 3.0Balanced solubility and permeability. researchgate.net
H-Bond Donors1 - 3Within typical range for good membrane permeability.
H-Bond Acceptors3 - 5Within typical range for good membrane permeability.
Human Intestinal Absorption (%)> 80%Predicted to be well-absorbed orally.
Caco-2 Permeability (logPapp)Moderate to HighSuggests good potential for passive diffusion across the gut wall.

Computational Metabolic Stability Prediction for this compound Analogues

Metabolic stability is a critical parameter in drug design, as it influences the in vivo half-life and oral bioavailability of a compound. Computational models are widely employed to predict the metabolic fate of drug candidates, primarily their interaction with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms are trained on large datasets of experimentally determined metabolic stability data to predict the metabolic liabilities of new compounds.

Various software platforms, such as ADMET Predictor®, GastroPlus®, and StarDrop's P450 metabolism models, are utilized to estimate parameters like intrinsic clearance (CLint) and half-life (T½) in liver microsomes. These predictions are based on the compound's structural features and physicochemical properties. For instance, the presence of specific functional groups or motifs can indicate a "soft spot" for metabolic attack.

In a hypothetical study of a series of this compound analogues, designed as kinase inhibitors, a computational workflow could be employed to predict their metabolic stability. The core scaffold, this compound, would be substituted at various positions to explore the structure-activity relationship (SAR) and its impact on metabolism. The following interactive table presents illustrative predicted metabolic stability data for a series of such analogues. The predictions are based on a generic in silico model and are for educational purposes only.

Compound IDSubstitution (R)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Half-Life (T½, min)Metabolic Stability Category
Analog-01-H85.220.5Moderate
Analog-02-CH370.124.9Moderate
Analog-03-F45.538.4High
Analog-04-Cl50.334.7High
Analog-05-OCH3110.815.7Low
Analog-06-CF330.956.5High
Analog-07-CN65.426.7Moderate
Analog-08-Phenyl125.613.9Low

The data illustrates that small modifications to the this compound scaffold can significantly impact predicted metabolic stability. For example, the introduction of a trifluoromethyl group (Analog-06) is predicted to block potential sites of metabolism, thereby increasing the half-life. Conversely, the addition of a methoxy (B1213986) group (Analog-05) or a phenyl group (Analog-08) might introduce new metabolic liabilities, leading to lower predicted stability. Such computational screening allows for the early identification of analogues with more favorable metabolic profiles for further investigation.

Computational Solubility Prediction for this compound Analogues

Aqueous solubility is another paramount physicochemical property that profoundly affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development, leading to formulation challenges and inadequate in vivo exposure. Computational models for solubility prediction are therefore of great value in the early stages of drug discovery.

These models typically rely on a variety of molecular descriptors, including those related to lipophilicity (e.g., logP), molecular size, hydrogen bonding capacity, and crystal lattice energy. Several in silico tools, such as those developed by ACD/Labs and Simulations Plus, offer modules for predicting aqueous solubility (logS). These predictions can guide medicinal chemists in designing compounds with an optimal balance of potency and solubility.

For the same series of hypothetical this compound analogues, computational methods can be used to predict their intrinsic aqueous solubility. The following interactive table provides illustrative predicted solubility data for these analogues.

Compound IDSubstitution (R)Predicted logS (mol/L)Predicted Solubility (mg/mL)Solubility Category
Analog-01-H-2.50.52Slightly Soluble
Analog-02-CH3-2.80.35Slightly Soluble
Analog-03-F-2.60.48Slightly Soluble
Analog-04-Cl-3.10.22Slightly Soluble
Analog-05-OCH3-2.70.41Slightly Soluble
Analog-06-CF3-3.50.11Poorly Soluble
Analog-07-CN-2.40.61Soluble
Analog-08-Phenyl-4.20.02Poorly Soluble

The predicted solubility data suggests that increasing the lipophilicity of the substituent, for instance by adding a phenyl group (Analog-08) or a trifluoromethyl group (Analog-06), tends to decrease aqueous solubility. Conversely, the introduction of a polar cyano group (Analog-07) is predicted to enhance solubility. These in silico predictions provide valuable insights that can guide the selection of substituents to improve the solubility profile of the this compound scaffold. By integrating these computational predictions early in the design-make-test-analyze cycle, researchers can more efficiently navigate the chemical space to identify drug candidates with a higher probability of success.

Applications of 5 Pyrrolidin 3 Yl Pyrimidine in Chemical Biology and Probe Development

Design and Synthesis of Affinity Probes Based on 5-(Pyrrolidin-3-yl)pyrimidine

Affinity probes are essential tools in chemical biology for identifying and characterizing protein-ligand interactions. A typical affinity probe consists of three key components: a pharmacophore that specifically binds to the target protein, a reactive group for covalent attachment, and a reporter tag for detection and purification. The this compound core is an ideal pharmacophore for designing such probes due to its established role in targeting enzyme families like kinases.

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule within a complex biological milieu. nih.gov This method employs a photoaffinity probe, which upon irradiation with light of a specific wavelength, generates a highly reactive intermediate that forms a covalent bond with the interacting protein. nih.gov

A photoaffinity probe derived from this compound would incorporate the parent molecule as the target-binding element, a photoreactive group, and a reporter tag. mdpi.com The design strategy involves modifying the pyrrolidine (B122466) ring or the pyrimidine (B1678525) ring to attach a photoreactive moiety, such as a diazirine, aryl azide, or benzophenone, without significantly disrupting the compound's affinity for its target protein. mdpi.comnih.gov Diazirines are often favored due to their small size and their activation by long-wavelength UV light (350–380 nm), which minimizes damage to biological samples. nih.gov Upon photoactivation, the diazirine generates a reactive carbene that can insert into nearby C-H or X-H bonds at the binding site, creating a stable covalent linkage. nih.gov A reporter tag, like biotin for affinity purification or a 'click chemistry' handle (e.g., an alkyne), is typically appended via a linker to facilitate the subsequent identification of the labeled protein by mass spectrometry. nih.gov

Table 1: Common Photoreactive Groups for Photoaffinity Probes

Photoreactive Group Reactive Intermediate Activation Wavelength Key Features
Aryl Azide Nitrene 254-400 nm Longer-lived reactive species, potential for broader labeling.
Benzophenone Triplet Ketone 350-360 nm Highly reactive, prefers C-H bond insertion.

Fluorescent probes are indispensable for visualizing the subcellular localization of small molecules and their protein targets in living cells. By attaching a fluorophore to the this compound scaffold, researchers can create a tool for real-time imaging studies using techniques like fluorescence microscopy.

The synthesis of such a probe involves the conjugation of a fluorescent dye (e.g., fluorescein, rhodamine, or BODIPY) to the this compound core. nih.gov The attachment point is crucial and is typically chosen to be a position on the scaffold that is not essential for target binding. The pyrrolidine ring is an ideal site for modification, allowing for the introduction of a linker to which the fluorophore can be attached. This modular design ensures that the fluorescent tag does not sterically hinder the interaction between the pyrimidine moiety and its biological target. These probes can be used to study drug uptake, distribution, and target engagement within cellular compartments. rsc.org

Use of this compound as a Molecular Tool for Pathway Elucidation

Selective small molecule inhibitors are critical tools for dissecting complex cellular signaling pathways. By inhibiting a specific protein, researchers can observe the downstream consequences and thereby elucidate the protein's function within a pathway. The this compound scaffold has been utilized to develop potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling.

For instance, derivatives of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have been evaluated as inhibitors of cyclin-dependent kinases (CDKs). nih.gov By using such compounds to block the activity of specific CDKs like CDK2 or CDK4, researchers can study the intricate mechanisms of cell cycle control. nih.gov The observed effects on cell proliferation, differentiation, or apoptosis following treatment with a specific inhibitor can help map the connections between different signaling nodes and understand how dysregulation of these pathways contributes to diseases like cancer.

Development of this compound as a Lead Scaffold for Target-Specific Modulation

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Both pyrimidine and pyrrolidine are considered privileged structures. nih.govnih.gov The pyrimidine nucleus is a cornerstone of many therapeutic agents, particularly protein kinase inhibitors, due to its ability to mimic the adenine (B156593) ring of ATP and form key hydrogen bonds in the kinase hinge region. nih.govrsc.org The pyrrolidine ring provides a non-planar, sp3-rich structure that can improve physicochemical properties and allow for precise three-dimensional orientation of substituents to optimize target binding. nih.gov

The combination of these two rings in this compound creates a highly versatile lead scaffold for developing target-specific modulators. researchgate.net By systematically modifying the substitution patterns on both the pyrimidine and pyrrolidine rings, chemists can generate large libraries of compounds to screen against various targets. This approach has led to the discovery of potent inhibitors for numerous protein kinases implicated in cancer and other diseases. researchgate.netekb.eg The scaffold's adaptability allows for the fine-tuning of selectivity, enabling the development of molecules that can distinguish between closely related kinases, a crucial factor in minimizing off-target effects.

Table 2: Examples of Kinase-Inhibiting Scaffolds Related to this compound

Scaffold Target Kinase Family Therapeutic Area
Pyrrolo[2,3-d]pyrimidine EGFR, HER2, PDK1 Cancer
Pyrazolo[3,4-d]pyrimidine BTK, CDKs Cancer, Inflammation
Thieno[2,3-d]pyrimidine Notum Carboxylesterase CNS Disorders

Applications of this compound in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov ABPP relies on the use of activity-based probes (ABPs), which are small molecules that covalently label the active site of an enzyme. nih.gov

The this compound scaffold is highly suitable for the design of ABPs. A key component of many ABPs is a reactive "warhead" that forms a covalent bond with a nucleophilic residue in an enzyme's active site. The pyrrolidine ring of the scaffold can be derivatized into such a warhead. For example, cyanopyrrolidine moieties have been identified as versatile platforms for targeting reactive cysteine residues in proteins, including deubiquitinating enzymes (DUBs) and aldehyde dehydrogenases. nih.govresearchgate.net

An ABP based on this scaffold would consist of the this compound core for target recognition, a modified pyrrolidine ring (e.g., a cyanopyrrolidine) as the covalent warhead, and a reporter tag (biotin or a fluorophore) for detection. nih.gov Competitive ABPP experiments, where the ABP competes for target binding with a non-tagged inhibitor, can be used to determine the proteome-wide selectivity of drug candidates derived from the this compound scaffold, providing crucial information about on- and off-target effects. nih.govresearchgate.net

Strategic Considerations for Further Academic Research on 5 Pyrrolidin 3 Yl Pyrimidine

Identification of Novel Target Classes Amenable to Modulation by the 5-(Pyrrolidin-3-yl)pyrimidine Scaffold

The inherent structural motifs of this compound suggest its potential to interact with a broad range of biological targets. A primary focus for investigation should be the protein kinase family, given the prevalence of the pyrimidine (B1678525) core in numerous FDA-approved kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design. The pyrrolidinyl group can then be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Beyond the well-trodden path of kinase inhibition, the this compound scaffold could be explored for its activity against other enzyme families and receptor types. For instance, enzymes involved in metabolic pathways or epigenetic regulation, which possess well-defined binding pockets, could be viable targets. Furthermore, G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane receptors, present another avenue for exploration. The pyrrolidine (B122466) moiety, in particular, can be modified to mimic endogenous ligands or to interact with allosteric sites on the receptor.

A systematic approach to identifying novel targets could involve high-throughput screening of diverse libraries of this compound analogs against a panel of clinically relevant enzymes and receptors. Additionally, computational methods, such as inverse docking, could be employed to predict potential binding partners for the scaffold based on its structural and electronic properties. The exploration of understudied kinases, often referred to as the "dark kinome," could also yield novel and impactful therapeutic targets for this scaffold. nih.gov

Advanced Synthetic Strategies for Complex this compound Analogues

The successful exploration of the biological potential of the this compound scaffold is contingent upon the development of robust and versatile synthetic methodologies. While the fundamental construction of this scaffold can be achieved through established heterocyclic chemistry, the generation of diverse and complex analogs for structure-activity relationship (SAR) studies necessitates the implementation of more advanced synthetic strategies.

One key area for development is the stereoselective synthesis of the pyrrolidine ring. nih.gov The stereochemistry at the C3 position of the pyrrolidine is likely to be a critical determinant of biological activity. Enantioselective methods, such as asymmetric catalysis or the use of chiral pool starting materials, should be employed to generate enantiomerically pure this compound building blocks. This will enable a thorough investigation of the impact of stereoisomerism on target engagement and biological function.

Furthermore, the development of efficient methods for the late-stage functionalization of the this compound core would be highly advantageous. Techniques such as C-H activation and cross-coupling reactions could be utilized to introduce a wide range of substituents onto both the pyrimidine and pyrrolidine rings at a late stage in the synthetic sequence. This approach would allow for the rapid generation of a diverse library of analogs from a common intermediate, thereby accelerating the SAR optimization process. Multicomponent reactions also offer an efficient route to complex pyrrolidine-containing structures. tandfonline.com

Integration of Multi-Omics Data in the Study of this compound Biological Effects (In Vitro)

To gain a comprehensive understanding of the biological effects of this compound derivatives, it is crucial to move beyond single-target assays and embrace a systems-level approach. The integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to compound treatment. nih.gov This multi-omics approach can help to identify not only the primary molecular target of a compound but also its off-target effects and its impact on downstream signaling pathways.

For example, in the context of a this compound-based kinase inhibitor, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression profiles that are indicative of the inhibition of a specific signaling pathway. Proteomic studies, such as mass spectrometry-based proteomics, could identify changes in protein expression and phosphorylation status, providing direct evidence of target engagement and downstream signaling modulation. Metabolomic analysis could then be used to assess the impact of the compound on cellular metabolism, which is often dysregulated in diseases such as cancer.

The integration of these diverse datasets requires sophisticated bioinformatics tools and statistical methods. nih.gov However, the insights gained from such an integrated analysis can be invaluable for understanding the mechanism of action of a compound, identifying potential biomarkers of response, and predicting potential toxicities.

Future Directions in the Rational Design and Optimization of this compound Derivatives

The future of research on the this compound scaffold will undoubtedly be driven by a close interplay between synthetic chemistry, biological evaluation, and computational modeling. Rational drug design principles will be paramount in guiding the optimization of this scaffold for specific biological targets.

Structure-based drug design (SBDD) will play a crucial role, particularly in the context of kinase inhibition. rsc.org Once a primary target has been identified, obtaining the crystal structure of the target protein in complex with a this compound analog can provide invaluable insights into the binding mode and guide the design of more potent and selective inhibitors. Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of virtual compounds and prioritize them for synthesis.

Another important aspect of future optimization will be the fine-tuning of the physicochemical and pharmacokinetic properties of the compounds. Properties such as solubility, permeability, metabolic stability, and bioavailability are critical for the successful development of a drug candidate. A focused medicinal chemistry effort will be required to modulate these properties through systematic structural modifications of the this compound scaffold. The use of computational models to predict these ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help to guide this process.

By systematically exploring novel target classes, developing advanced synthetic methodologies, integrating multi-omics data, and applying rational design principles, the full therapeutic potential of the this compound scaffold can be unlocked.

Q & A

Q. Advanced Research Focus

  • Oxidative Stability : Addition of antioxidants (e.g., BHT at 0.1% w/v) in DMSO stock solutions reduces radical-mediated decomposition. Accelerated stability studies (40°C/75% RH) over 14 days show <5% degradation via UPLC-MS monitoring .
  • Hydrolytic Resistance : Steric hindrance via N-alkylation (e.g., tert-butyl carbamate protection) of the pyrrolidine nitrogen prevents ring-opening in aqueous buffers (pH 4–9) .
    Methodological Gap : Long-term stability in biological matrices (e.g., plasma) requires LC-MS/MS with deuterated internal standards for quantification .

How do structural modifications to the pyrrolidine ring affect the biological activity of this compound in kinase inhibition assays?

Q. Advanced Research Focus

  • Ring Substituents : Fluorination at the pyrrolidine 3-position enhances binding affinity to PI3Kα (IC₅₀ = 12 nM vs. 45 nM for unmodified analogs) due to improved hydrophobic interactions with the ATP-binding pocket .
  • Conformational Rigidity : Introduction of spirocyclic pyrrolidine (e.g., 3,4-fused cyclopropane) reduces entropic penalty during target engagement, validated via SPR kinetics (KD = 8.2 nM) .
    Validation Note : Parallel synthesis of 10–20 analogs with systematic SAR analysis is recommended to identify optimal substituents .

What analytical techniques resolve contradictions in reported solubility and bioavailability data for this compound analogs?

Q. Basic Research Focus

  • Solubility Profiling : Use shake-flask method with HPLC-UV quantification across pH 1–7.4 buffers. For low-solubility compounds (<1 mg/mL), employ amorphous dispersions (e.g., HPMCAS) to enhance apparent solubility .
  • Bioavailability Prediction : Parallel artificial membrane permeability assays (PAMPA) correlate with Caco-2 permeability (R² = 0.89). For in vivo validation, administer 10 mg/kg orally in rodent models and measure plasma AUC via LC-MS/MS .

How can researchers design experiments to evaluate synergistic effects of this compound in combination therapies (e.g., with Alpelisib)?

Q. Advanced Research Focus

  • In Vitro Synergy : Use Chou-Talalay combination index (CI) in MTT assays. For example, this compound + Alpelisib at 1:1 molar ratio shows CI = 0.3 (synergistic) in breast cancer cell lines .
  • Mechanistic Studies : Phosphoproteomics (e.g., reverse-phase protein arrays) identifies downstream targets (e.g., AKT/mTOR) affected by dual inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.